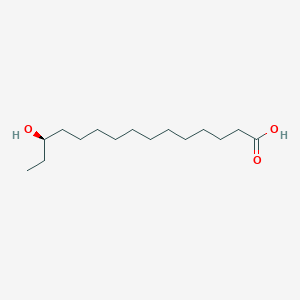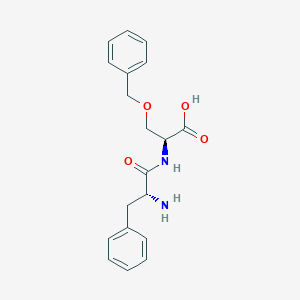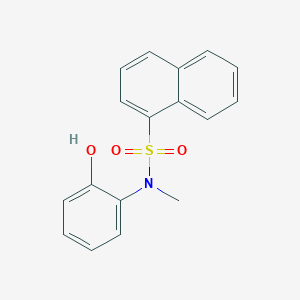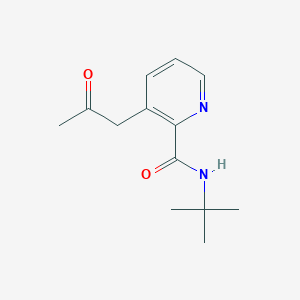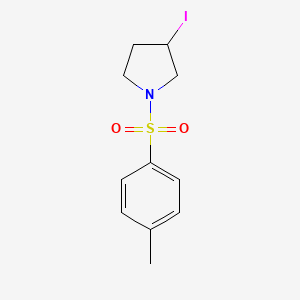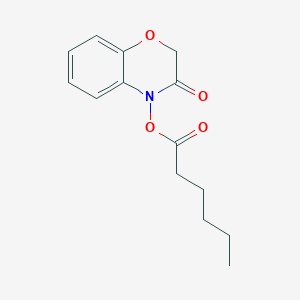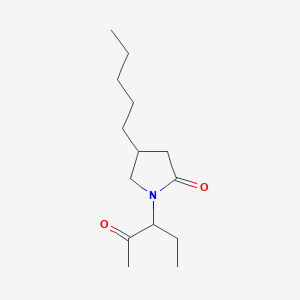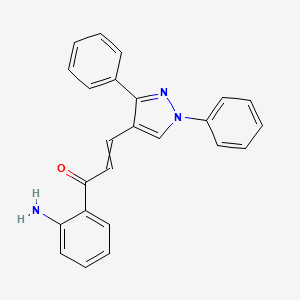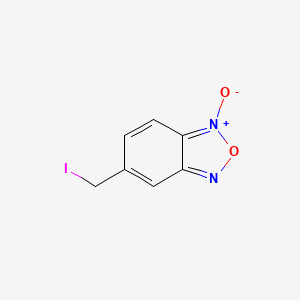
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and reactivity It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the iodination of a precursor compound. One common method is the reaction of a benzoxadiazole derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the precursor benzoxadiazole, followed by iodination using industrial-grade reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the temperature and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazoles, azides, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also participate in redox reactions, affecting the oxidative state of cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Iodomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole include other halomethyl derivatives of benzoxadiazoles, such as 5-(Chloromethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole and 5-(Bromomethyl)-1-oxo-2,1lambda~5~,3-benzoxadiazole .
Uniqueness
What sets this compound apart is its iodine atom, which imparts unique reactivity and biological activity. The larger atomic size and higher electronegativity of iodine compared to chlorine or bromine make this compound particularly effective in certain chemical reactions and biological applications .
Propiedades
Número CAS |
871463-56-8 |
|---|---|
Fórmula molecular |
C7H5IN2O2 |
Peso molecular |
276.03 g/mol |
Nombre IUPAC |
5-(iodomethyl)-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C7H5IN2O2/c8-4-5-1-2-7-6(3-5)9-12-10(7)11/h1-3H,4H2 |
Clave InChI |
PMEIALWGEJGFCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=[N+](ON=C2C=C1CI)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


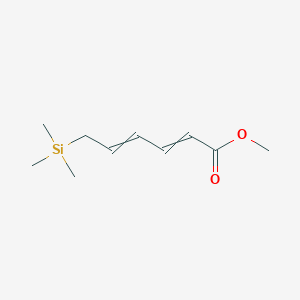
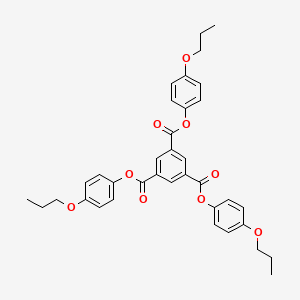
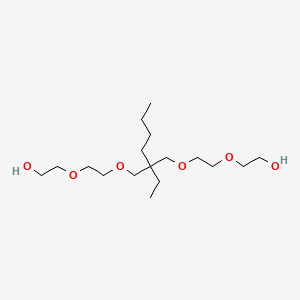

![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
